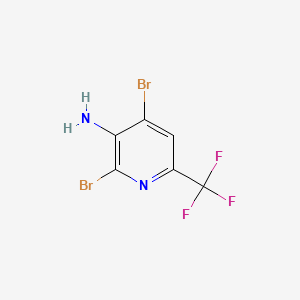

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace bromine atoms.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry: 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it valuable for designing new compounds with specific properties .

Biology: In biological research, this compound can be used to study the effects of bromine and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials with specific properties .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine depends on its specific applicationFor example, the trifluoromethyl group can enhance the compound’s lipophilicity and ability to cross biological membranes . The bromine atoms can participate in halogen bonding interactions, which can affect the compound’s binding to biological targets .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1214365-67-9

- Molecular Formula : C₆H₃Br₂F₃N₂

- Molecular Weight : 319.90 g/mol

- Structure : A pyridine ring substituted with bromine atoms at positions 2 and 4, a trifluoromethyl (-CF₃) group at position 6, and an amine (-NH₂) at position 3 (Figure 1).

Key Properties :

- Physical State : Crystalline solid (purity ≥97%) .

- Storage : Requires protection from light at 2–8°C .

- Applications : Serves as a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions for bromodomain inhibitors .

Comparison with Structural Analogs

This section evaluates substituent effects, reactivity, and applications by comparing the target compound with structurally related pyridine derivatives.

Substituent Variation: Bromine and Trifluoromethyl Positioning

Table 1: Substituent Profiles and Molecular Properties

Key Observations :

- Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius enhance steric hindrance and reactivity in cross-coupling reactions compared to chlorine .

- Trifluoromethyl Positioning : The -CF₃ group at position 6 (target compound) vs. position 5 (6-chloro-5-CF₃ analog) alters electronic effects, influencing binding affinity in enzyme inhibition .

Physicochemical Properties

- Solubility and Stability : The -CF₃ group increases lipophilicity, while bromine enhances molecular weight and thermal stability. This contrasts with methoxy-substituted analogs (e.g., 6-methoxy-N-{1-[4-CF₃-phenyl]ethyl}pyridin-3-amine), where electron-donating groups improve aqueous solubility .

Biological Activity

2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine (CAS No. 1214365-67-9) is a halogenated pyridine derivative that has garnered attention due to its potential biological activities. This compound features a trifluoromethyl group and two bromine substituents, which significantly influence its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Bromine Atoms : Two bromine atoms at the 2 and 4 positions, enhancing lipophilicity and reactivity.

- Trifluoromethyl Group : A -CF3 group at the 6 position, known for increasing metabolic stability and influencing pharmacological properties.

These structural features contribute to the compound's unique interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive intermediates that may modify nucleic acids and proteins, potentially resulting in cytotoxic effects .

- Cell Signaling Modulation : It influences key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell proliferation and survival. This modulation can affect gene expression profiles in various cell types .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting its potential use in developing new antimicrobial agents .

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines. For example, it showed enhanced activity against human cancer cells compared to standard chemotherapeutics, highlighting its potential as a lead compound in cancer therapy .

- Toxicity Assessments : Toxicological evaluations revealed that while the compound has promising therapeutic effects, it also poses risks of toxicity at higher concentrations. Studies indicated that its interaction with cellular components could lead to oxidative stress and apoptosis in certain cell types .

- Pharmacokinetic Studies : Research on the pharmacokinetics of this compound showed that its bioavailability is influenced by its lipophilic nature due to halogen substitutions. This property aids in its distribution across biological membranes but also necessitates careful dosage considerations to mitigate toxicity risks .

Data Summary

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine?

A two-step bromination of 6-(trifluoromethyl)pyridin-3-amine is typical. First, bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–5°C introduces bromine at position 2. A second bromination at position 4 may require a Lewis acid catalyst (e.g., FeBr₃) at 80°C. Purification via column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) yields >90% purity. Monitor progress using TLC and confirm via NMR .

Q. How is the compound characterized using spectroscopic methods?

- NMR : Expect a singlet for the NH₂ group (~5.5 ppm) and deshielded aromatic protons due to electron-withdrawing Br and CF₃ groups.

- NMR : A triplet near -60 ppm for the CF₃ group.

- Mass Spectrometry (EI-MS) : Molecular ion [M+H]⁺ at m/z 329 (C₆H₃Br₂F₃N₂⁺).

- IR : N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. What purification methods ensure high-purity product?

Use silica gel column chromatography with hexane/ethyl acetate (7:3) to isolate the compound. Recrystallization from ethanol/water (1:1) yields crystals with >98% purity (confirmed via HPLC, as in ). Remove residual solvents under vacuum .

Q. How should the compound be stored to prevent degradation?

Store in amber vials under inert gas (N₂ or Ar) at -20°C. Avoid moisture due to potential hydrolysis of Br or CF₃ groups. Stability tests suggest <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound?

After X-ray diffraction data collection, use SHELXL for structure solution via direct methods. Refinement includes anisotropic displacement parameters for Br and F atoms. Validate using R-factor convergence (<0.05) and check for twinning with PLATON. Hydrogen bonding between NH₂ and Br may stabilize the lattice .

Q. How do electronic effects of Br and CF₃ groups influence regioselectivity in cross-coupling reactions?

Br at position 2 is more reactive in Suzuki couplings due to lower steric hindrance compared to Br at position 4. CF₃ withdraws electron density, activating position 4 for nucleophilic substitution. DFT calculations (B3LYP/6-31G*) show higher electron density at position 2, favoring Pd-catalyzed coupling .

Q. How to resolve contradictory melting point data in literature?

Discrepancies (e.g., 53–57°C vs. 60–62°C) may arise from polymorphism or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs. Recrystallize from different solvents (e.g., DCM vs. ethanol) and compare XRD patterns .

Q. What computational methods predict substituent effects on reactivity?

Use density functional theory (DFT) to calculate Fukui indices for electrophilic attack. The CF₃ group directs electrophiles to position 4, while Br at position 2 enhances electrophilicity at position 5. Solvent effects (PCM model) can refine predictions for SNAr reactions .

Q. How to analyze conflicting 1H^1H1H NMR splitting patterns in derivatives?

Dynamic effects (e.g., hindered rotation of CF₃) may cause unexpected splitting. Variable-temperature NMR (VT-NMR) between -40°C and 25°C can reveal coalescence temperatures. Compare with simulated spectra using MestReNova .

Q. What strategies mitigate halogen exchange during functionalization?

Avoid prolonged heating with iodide salts to prevent Br/I exchange. Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in cross-coupling. Monitor via NMR for CF₃ stability .

Properties

IUPAC Name |

2,4-dibromo-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWHGPNRZQMGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673554 | |

| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214365-67-9 | |

| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.